8-Chloro-3-(piperidin-4-YL)quinolin-2(1H)-one
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Overview
Description
8-Chloro-3-(piperidin-4-YL)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a chlorine atom at the 8th position and a piperidinyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-(piperidin-4-YL)quinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Piperidinyl Substitution: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with the quinoline core under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-(piperidin-4-YL)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can remove the chlorine atom or reduce the quinoline ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Chloro-3-(piperidin-4-YL)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline: The parent compound of the quinoline family.
8-Chloroquinoline: A simpler derivative with only a chlorine atom at the 8th position.
Uniqueness
8-Chloro-3-(piperidin-4-YL)quinolin-2(1H)-one is unique due to the presence of both a chlorine atom and a piperidinyl group, which can confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C14H15ClN2O |
---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
8-chloro-3-piperidin-4-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H15ClN2O/c15-12-3-1-2-10-8-11(14(18)17-13(10)12)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2,(H,17,18) |
InChI Key |
PCTBZXMKBAITGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C(=CC=C3)Cl)NC2=O |
Origin of Product |
United States |
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